![molecular formula C29H28N4O3S B2954890 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-10-3](/img/structure/B2954890.png)
3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
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Description
3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Thienopyrimidines
Thienopyrimidines and their derivatives are synthesized through various methods, contributing significantly to medicinal chemistry. For example, Shestakov et al. (2014) developed methods for synthesizing 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their derivatives, which are precursors for further chemical modifications leading to biologically active compounds (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014). Similarly, Dyachenko et al. (2020) reported a one-pot synthesis method for Thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, showcasing the versatility of such compounds in creating complex heterocyclic structures (Dyachenko, Dyachenko, Dorovatovsky, Khrustalev, & Nenajdenko, 2020).
Biological Activity and Applications
The synthesis of polynuclear heterocycles, such as Azolothienopyrimidines and Thienothiazolopyrimidines, has been explored due to their high biological activities. El-Gazzar et al. (2006) synthesized thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, aiming to produce compounds with biological activities like inhibitors of adenosine kinase and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Synthesis Techniques and Compound Modification
The development of synthesis techniques and compound modifications is crucial in creating derivatives with potential applications. For instance, the synthesis and pharmacological evaluation of thieno[2,3-d]pyrimidin-2,4-dione and 5H-pyrimido[5,4-b]indol-2,4-dione derivatives by Santagati et al. (1995) highlighted the analgesic and anti-inflammatory activities of these substances, demonstrating the therapeutic potential of such derivatives (Santagati, Caruso, Cutuli, & Caccamo, 1995).
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-17-12-13-21(14-18(17)2)33-27(35)26-22-9-5-4-6-10-23(22)37-28(26)31(29(33)36)16-20-15-25(34)32-19(3)8-7-11-24(32)30-20/h7-8,11-15H,4-6,9-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRXOHUTNXPUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C(=CC=CC5=N4)C)SC6=C3CCCCC6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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